4-Amino-5-methylnicotinaldehyde
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Overview
Description
4-Amino-5-methylnicotinaldehyde is an organic compound with the molecular formula C7H8N2O It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 4-position and a methyl group at the 5-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methylnicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 4-amino-5-methylpyridine with formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 2-position . Another method involves the oxidation of 4-amino-5-methylpyridine using oxidizing agents like manganese dioxide (MnO2) to form the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency. Common industrial methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Acylating Agents: Acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: 4-Amino-5-methylnicotinic acid
Reduction: 4-Amino-5-methyl-2-pyridinemethanol
Substitution: Various amides and sulfonamides
Scientific Research Applications
4-Amino-5-methylnicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-5-methylnicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic processes . The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylnicotinaldehyde: Similar structure but with the amino group at the 2-position.
5-Methylnicotinaldehyde: Lacks the amino group, only has the methyl and aldehyde groups.
4-Amino-3-methylpyridine: Similar structure but lacks the aldehyde group.
Uniqueness
4-Amino-5-methylnicotinaldehyde is unique due to the specific positioning of the amino and methyl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in the synthesis of specialized compounds and in studying specific biochemical pathways .
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
4-amino-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-2-9-3-6(4-10)7(5)8/h2-4H,1H3,(H2,8,9) |
InChI Key |
QPVWUPRYYFCYHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1N)C=O |
Origin of Product |
United States |
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